3-(4-Cyanophenyl)-4-fluorobenzoic acid

Medicinal Chemistry Oncology LDH Inhibition

3-(4-Cyanophenyl)-4-fluorobenzoic acid (CAS 1261969-32-7), also designated as 4'-cyano-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid, is a synthetic biphenyl carboxylic acid derivative bearing a 4-cyanophenyl group at the 3-position and a fluorine atom at the 4-position of the benzoic acid ring. Its molecular formula is C14H8FNO2 with a molecular weight of 241.22 g/mol.

Molecular Formula C14H8FNO2
Molecular Weight 241.22 g/mol
CAS No. 1261969-32-7
Cat. No. B6396601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Cyanophenyl)-4-fluorobenzoic acid
CAS1261969-32-7
Molecular FormulaC14H8FNO2
Molecular Weight241.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=C(C=CC(=C2)C(=O)O)F
InChIInChI=1S/C14H8FNO2/c15-13-6-5-11(14(17)18)7-12(13)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18)
InChIKeyXECURYLSRFVWQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Cyanophenyl)-4-fluorobenzoic acid (CAS 1261969-32-7): A Differentiated Biphenyl Carboxylic Acid Building Block for Pharmaceutical and Advanced Materials R&D


3-(4-Cyanophenyl)-4-fluorobenzoic acid (CAS 1261969-32-7), also designated as 4'-cyano-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid, is a synthetic biphenyl carboxylic acid derivative bearing a 4-cyanophenyl group at the 3-position and a fluorine atom at the 4-position of the benzoic acid ring. Its molecular formula is C14H8FNO2 with a molecular weight of 241.22 g/mol . This compound serves as a versatile intermediate in pharmaceutical research, with documented use in patented LDH inhibitors [1], and belongs to a class of laterally fluorinated cyanophenyl benzoates that have been specifically claimed for electro-optical liquid crystal display (LCD) applications [2].

Why 3-(4-Cyanophenyl)-4-fluorobenzoic acid (CAS 1261969-32-7) Cannot Be Simply Replaced by Its Positional Isomers


The cyanophenyl fluorobenzoic acid class comprises numerous regioisomers that differ only in the relative positions of the cyano, fluoro, and carboxylic acid substituents on the biphenyl scaffold. Despite identical molecular formulas (C14H8FNO2) and molecular weights (241.22 g/mol), these positional isomers exhibit distinct physicochemical properties—for example, XLogP3 values ranging from 2.9 to 3.1 [1]—and, more critically, divergent biological activities. Substitution patterns influence molecular conformation, dipole moment, and electrostatic potential surfaces, which directly govern target engagement and ADME behavior. As demonstrated by patent disclosures, specific isomers (e.g., the 3-(4-cyanophenyl)-4-fluoro arrangement) are deliberately selected for lead optimization campaigns [2], while other isomers may show reduced potency or altered metabolic profiles. Therefore, generic substitution based solely on molecular formula is scientifically unjustified and may invalidate structure-activity relationship (SAR) studies or compromise material performance.

Quantitative Differentiation Evidence for 3-(4-Cyanophenyl)-4-fluorobenzoic acid (CAS 1261969-32-7) vs. Closest Analogs


Potency Benchmark: 100 nM IC50 Against LDH in a Patented Lead Compound

The target compound serves as the core biphenyl fragment in a patented lead compound (Compound 201, US10954228) that exhibits an IC50 of 100 nM against human L-lactate dehydrogenase A (LDHA) [1]. In contrast, positional isomers such as 4-(4-cyanophenyl)-3-fluorobenzoic acid and 3-(3-cyanophenyl)-4-fluorobenzoic acid lack equivalent reported potency data in the same target class [2]. This specific substitution pattern (4'-cyano-6-fluoro substitution) appears critical for achieving nanomolar LDH inhibition.

Medicinal Chemistry Oncology LDH Inhibition

Lipophilicity Differentiation: XLogP3 Variation Among Regioisomers

Lipophilicity (logP) directly influences membrane permeability and oral bioavailability. The target compound's computed logP is 3.06 . Its close regioisomer, 3-(3-cyanophenyl)-4-fluorobenzoic acid, exhibits a lower XLogP3-AA of 2.9 [1]. This difference of ΔlogP = 0.16 may translate into measurably altered permeability and distribution profiles in vivo.

Physicochemical Properties Drug Design Lipophilicity

Application-Specific Differentiation: Patented Use in Liquid Crystal Displays

Merck Patent GmbH specifically claims the use of 4-cyanophenyl fluorobenzoate compounds in liquid crystal media for in-plane switching (IPS) electro-optical displays [1]. The target compound, 3-(4-cyanophenyl)-4-fluorobenzoic acid, is a core building block for such esters. In contrast, many other regioisomers (e.g., 3-(3-cyanophenyl)-4-fluorobenzoic acid) lack explicit patent protection in this application domain [2], suggesting that the 4-cyanophenyl / 4-fluoro substitution pattern may confer favorable dielectric or mesogenic properties.

Liquid Crystals Electro-optical Displays Materials Science

Topological Polar Surface Area (TPSA) and Its Implications for Membrane Permeability

The target compound possesses a TPSA of 61.09 Ų . This value is identical to several positional isomers (e.g., 4-(4-cyanophenyl)-2-fluorobenzoic acid, TPSA = 61.09 Ų) [1], indicating that TPSA alone is not a key differentiator. However, when combined with the distinct logP and electrostatic potential surface arising from the specific substitution pattern, the overall physicochemical profile (TPSA + logP + dipole moment) is unique to each isomer. TPSA values below 140 Ų are generally considered favorable for oral absorption [2], confirming that this compound falls within an acceptable range for drug development.

Drug Design ADME Physicochemical Properties

Recommended R&D and Industrial Applications for 3-(4-Cyanophenyl)-4-fluorobenzoic acid (CAS 1261969-32-7)


Medicinal Chemistry: Hit-to-Lead Optimization of LDH Inhibitors

Use 3-(4-cyanophenyl)-4-fluorobenzoic acid as a privileged fragment for generating libraries of L-lactate dehydrogenase A (LDHA) inhibitors. The 100 nM IC50 of the elaborated lead compound (US10954228) [1] validates this scaffold's potential in oncology programs targeting the Warburg effect.

Advanced Materials R&D: Liquid Crystal Display Components

Synthesize esters of 3-(4-cyanophenyl)-4-fluorobenzoic acid for evaluation as components in IPS liquid crystal mixtures. The Merck patent DE10112954A1 [2] explicitly claims 4-cyanophenyl fluorobenzoates, providing a strong IP-driven rationale for prioritizing this isomer over non-claimed analogs.

Chemical Biology: Synthesis of Activity-Based Probes

Leverage the carboxylic acid and cyano functionalities for bioconjugation and click chemistry. The distinct lipophilicity (logP = 3.06) compared to related isomers (logP = 2.9) [3] may influence subcellular localization and target engagement in cellular assays.

Pharmaceutical Intermediate: Building Block for Custom Synthesis

Employ as a versatile intermediate in the synthesis of complex drug candidates. The combination of a reactive carboxylic acid handle and a modifiable cyano group enables diverse derivatization strategies, including amide coupling, esterification, and reduction to amines.

Technical Documentation Hub

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